Propargyl-PEG3-Tos

Description

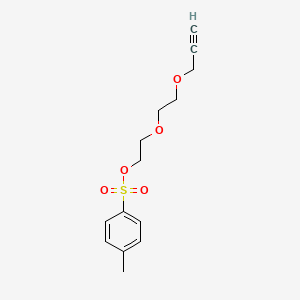

Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBARIQCXNLPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG3-Tos: A Trifunctional Linker for Advanced Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and therapeutic development, precision and efficiency in molecular assembly are paramount. Propargyl-PEG3-Tos has emerged as a powerful and versatile heterobifunctional linker, meticulously designed to address the sophisticated requirements of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Propargyl-PEG3-Tos, offering field-proven insights for its effective utilization in research and development.

Core Structural Components and Their Strategic Importance

Propargyl-PEG3-Tos is a meticulously designed molecule that integrates three key functional moieties: a propargyl group, a triethylene glycol (PEG3) spacer, and a tosylate (tosyl) group. Each component imparts distinct and synergistic properties, making this linker a highly valuable tool for molecular engineering.

The Propargyl Group: A Gateway to "Click Chemistry"

The terminal propargyl group (-CH₂C≡CH) is the reactive handle for one of the most efficient and bioorthogonal reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction facilitates the formation of a stable and robust 1,4-disubstituted 1,2,3-triazole linkage with an azide-functionalized molecule.[3] The high efficiency, specificity, and biocompatibility of the CuAAC reaction make the propargyl group an indispensable tool for conjugating a wide array of molecules, from small organic compounds to large biomolecules like proteins and peptides, under mild, aqueous conditions.[1][4]

The PEG3 Spacer: Enhancing Physicochemical Properties

The triethylene glycol (PEG3) spacer is a short, hydrophilic chain composed of three repeating ethylene oxide units.[5] The inclusion of this PEG linker offers several critical advantages in biological applications:

-

Increased Solubility: The PEG moiety significantly enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial when working with hydrophobic drugs or biomolecules.[6][7]

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can shield molecules from the host's immune system, reducing their immunogenicity and prolonging their circulation time in the bloodstream.[6][]

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume, the PEG spacer can reduce renal clearance and protect against proteolytic degradation, leading to an extended half-life and improved pharmacokinetic profile of therapeutic molecules.[9][10]

-

Flexible Spacer: The PEG chain provides a flexible and defined-length spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules by minimizing steric hindrance.[5][]

The Tosyl Group: A Superior Leaving Group for Nucleophilic Substitution

The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group in nucleophilic substitution reactions, significantly better than halides.[11][12] This reactivity stems from the resonance stabilization of the tosylate anion, where the negative charge is delocalized over the three oxygen atoms and the aromatic ring.[11][12][13] This property allows for the efficient reaction of Propargyl-PEG3-Tos with a variety of nucleophiles, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH), to form stable covalent bonds.[14][15]

Chemical Structure and Properties

The unique combination of these three functional groups in a single molecule provides a powerful platform for multi-step and orthogonal chemical modifications.

Caption: Chemical structure of Propargyl-PEG3-Tos.

Table 1: Chemical Properties of Propargyl-PEG3-Tos

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₅S | [14][16] |

| Molecular Weight | 298.4 g/mol | [14][16] |

| CAS Number | 1119249-30-7 | [14][16] |

| Purity | Typically ≥98% | [14][16] |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in aqueous media, DMSO, DMF, DCM | [14][17][18] |

| Storage Conditions | -20°C | [14][19] |

Applications in Research and Drug Development

The trifunctional nature of Propargyl-PEG3-Tos makes it a highly versatile reagent for a multitude of applications, particularly in the construction of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. Propargyl-PEG3-Tos can be utilized to conjugate the drug to the antibody. For instance, the tosyl group can react with a nucleophilic residue on the drug molecule, and the propargyl group can then be used to "click" the drug-linker construct to an azide-modified antibody.[7][] The PEG spacer enhances the solubility and stability of the final ADC.[]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[20][21] Propargyl-PEG3-Tos is an ideal linker for synthesizing PROTACs. The tosyl and propargyl groups can be used to independently conjugate the target protein ligand and the E3 ligase ligand, with the PEG spacer providing the necessary flexibility and length for the ternary complex formation.[22]

Bioconjugation and Surface Modification

Propargyl-PEG3-Tos is widely used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their therapeutic properties.[10][20] It can also be used to functionalize surfaces, such as nanoparticles or microarrays, by first attaching the linker via the tosyl group and then using the propargyl group for subsequent "click" reactions to immobilize biomolecules.[23]

Experimental Protocol: A General Procedure for Bioconjugation

This protocol outlines a general workflow for conjugating an azide-modified biomolecule with a nucleophile-containing molecule using Propargyl-PEG3-Tos as the linker.

Workflow Diagram

Caption: General workflow for bioconjugation using Propargyl-PEG3-Tos.

Step-by-Step Methodology

Part 1: Reaction of Nucleophile with Propargyl-PEG3-Tos

-

Dissolve the Nucleophile: Dissolve the molecule containing a nucleophilic group (e.g., an amine or thiol) in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Add Base (if necessary): For less reactive nucleophiles like amines, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

-

Add Propargyl-PEG3-Tos: Add a slight molar excess (e.g., 1.1-1.5 equivalents) of Propargyl-PEG3-Tos to the solution.

-

Reaction Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, monitoring by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Work-up and Purification: Upon completion, perform an appropriate work-up (e.g., aqueous extraction) to remove excess reagents and purify the propargyl-functionalized molecule by chromatography (e.g., silica gel chromatography).

Causality: The tosyl group's excellent leaving group ability is key to this step's efficiency, enabling a smooth nucleophilic substitution.[11][24] The use of an aprotic solvent prevents interference from protic species.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare Reactants: Dissolve the azide-modified biomolecule and the purified propargyl-functionalized molecule from Part 1 in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of a copper(I) source. This is typically done by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[1][3] A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to prevent copper precipitation and enhance reaction efficiency.[1]

-

Initiate the Reaction: Add the catalyst solution to the mixture of the azide and alkyne-containing molecules.

-

Reaction Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove the catalyst and unreacted starting materials.

Causality: The copper(I) catalyst is essential for activating the terminal alkyne of the propargyl group, allowing for the [3+2] cycloaddition with the azide to proceed rapidly and with high specificity.[2][3] The use of a biocompatible buffer system ensures that the biomolecules remain stable and active throughout the conjugation process.

Conclusion

Propargyl-PEG3-Tos stands out as a highly effective and versatile chemical tool for researchers and drug development professionals. Its unique trifunctional architecture, combining the bioorthogonal reactivity of a propargyl group, the beneficial physicochemical properties of a PEG spacer, and the excellent leaving group characteristics of a tosyl group, provides a robust platform for the synthesis of advanced bioconjugates. A thorough understanding of its chemical properties and the principles behind its reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics and diagnostics.

References

-

Grokipedia. Propargyl group. [Link]

-

AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

Bartleby.com. Tosylate. [Link]

-

Creative Biolabs. What are PEG Linkers? [Link]

-

AK Lectures. Tosylate Leaving Group. [Link]

-

Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]

-

Wikipedia. p-Toluenesulfonic acid. [Link]

-

Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

-

National Institutes of Health. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

-

Xi'an Qiyue Biological Technology Co., Ltd. Propargyl-PEG3-Tos. [Link]

-

Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

-

Reagent Instrument Network. Propargyl-PEG3-Tos. [Link]

-

AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. [Link]

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. Tosylate | bartleby [bartleby.com]

- 12. aklectures.com [aklectures.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Propargyl-PEG3-Tos, 1119249-30-7 | BroadPharm [broadpharm.com]

- 15. PEG Tosylate | BroadPharm [broadpharm.com]

- 16. Propargyl-PEG3-Tos - CD Bioparticles [cd-bioparticles.net]

- 17. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 18. Propargyl-PEG3-acid, 1347760-82-0 | BroadPharm [broadpharm.com]

- 19. Propargyl-PEG3-Tos-西安齐岳生物 [0qy.com]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 24. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism and Application of Propargyl-PEG3-Tos in Bioconjugation

Introduction: A Multifunctional Tool for Modern Bioconjugation

In the landscape of advanced biotherapeutics and drug delivery, the precise and stable linkage of molecules is paramount. Propargyl-PEG3-Tos has emerged as a versatile heterobifunctional linker, meticulously designed to facilitate the covalent attachment of a propargyl group to biomolecules. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Propargyl-PEG3-Tos for researchers, scientists, and drug development professionals. At its core, this reagent leverages a strategic combination of three key functional components: a terminal propargyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a tosylate (tosyl) leaving group. This unique architecture enables a two-stage conjugation strategy, beginning with a robust nucleophilic substitution to attach the linker to the biomolecule, followed by the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2].

The propargyl group, with its terminal alkyne, serves as a versatile handle for the subsequent "click" reaction with an azide-functionalized molecule, forming a stable triazole linkage[1][2]. The PEG3 spacer is critical for enhancing the physicochemical properties of the resulting conjugate, notably by increasing aqueous solubility, improving pharmacokinetic profiles, and reducing non-specific binding and immunogenicity[1]. The tosylate group is a superb leaving group, facilitating the initial conjugation to the biomolecule through a nucleophilic substitution reaction[1][3]. This technical guide will dissect the intricate mechanism of action of Propargyl-PEG3-Tos, provide detailed experimental protocols for its use, and explore its applications in the development of next-generation bioconjugates.

The Core Mechanism: A Tale of Nucleophilic Substitution

The primary mechanism of action for the initial bioconjugation step involving Propargyl-PEG3-Tos is a classic SN2 (bimolecular nucleophilic substitution) reaction. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion[3]. This inherent stability makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules.

The most common nucleophilic residues on proteins available for this reaction are the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. The choice of nucleophile to target can often be controlled by the reaction pH.

-

Reaction with Amines (e.g., Lysine): The primary amine groups on lysine residues are potent nucleophiles when deprotonated. The reaction is typically carried out at a slightly alkaline pH (8.5-9.5) to ensure a significant population of deprotonated, and therefore more nucleophilic, amines[3]. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the Propargyl-PEG3-Tos, displacing the tosylate group and forming a stable secondary amine linkage[3].

-

Reaction with Thiols (e.g., Cysteine): The thiol group of cysteine is a powerful nucleophile, particularly in its deprotonated thiolate form (-S⁻)[4]. Thiol-alkylation reactions are highly efficient and can proceed at a lower pH range (6.5-7.5) compared to reactions with amines, offering a greater degree of selectivity for cysteine residues[4]. The thiolate anion readily attacks the electrophilic carbon, displacing the tosylate and forming a stable thioether bond[4].

The general reaction scheme can be visualized as follows:

Caption: General mechanism of Propargyl-PEG3-Tos bioconjugation.

Experimental Protocol: Propargylation of a Model Protein

This section provides a detailed, step-by-step protocol for the propargylation of a model protein, such as Bovine Serum Albumin (BSA), using Propargyl-PEG3-Tos. This protocol is a representative example and may require optimization for different proteins and desired degrees of labeling.

Materials and Reagents

-

Protein of interest (e.g., Bovine Serum Albumin)

-

Propargyl-PEG3-Tos

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5 (for targeting amines)

-

Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis cassettes for purification

-

Analytical instruments (e.g., Mass Spectrometer, HPLC system)

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge the solution to remove any precipitates.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of Propargyl-PEG3-Tos in anhydrous DMF or DMSO. A concentration of 100 mM is a good starting point.

-

-

Propargylation Reaction:

-

Add the desired molar excess of the Propargyl-PEG3-Tos stock solution to the protein solution. A 5 to 20-fold molar excess of the reagent over the protein is recommended as a starting point for optimization.

-

It is advisable to add the reagent dropwise while gently vortexing to prevent protein precipitation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 16-24 hours with gentle agitation. The longer incubation at a lower temperature can help to minimize potential side reactions[3].

-

-

Quenching the Reaction:

-

To terminate the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any unreacted Propargyl-PEG3-Tos[3].

-

Allow the quenching reaction to proceed for 1 hour at room temperature.

-

-

Purification:

-

Purify the propargylated protein from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

Quantitative Data Summary

| Parameter | Recommended Range | Purpose |

| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |

| Propargyl-PEG3-Tos Molar Excess | 5-20 fold | To drive the reaction to completion. |

| Reaction pH | 8.5-9.5 (for amines) | To deprotonate primary amines for enhanced nucleophilicity[3]. |

| Reaction Time | 2-4 hours at RT or 16-24 hours at 4°C | To allow for sufficient reaction time while minimizing protein degradation[3]. |

| Quenching Reagent Concentration | 50-100 mM | To effectively stop the reaction by consuming excess reagent[3]. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for protein propargylation.

Downstream Application: Click Chemistry

Once the propargyl group has been successfully installed on the biomolecule, it is ready for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction allows for the attachment of a wide variety of azide-functionalized molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads.

A general protocol for the CuAAC reaction involves the following steps:

-

Prepare a catalyst premix: This typically consists of a copper(II) sulfate (CuSO₄) source, a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ, and a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the copper(I) and enhance reaction efficiency[6].

-

Reaction Setup: The propargylated biomolecule and the azide-containing molecule are mixed in a suitable buffer (e.g., PBS, pH 7.4).

-

Initiate the reaction: The catalyst premix is added to the biomolecule-azide mixture to initiate the cycloaddition.

-

Incubation: The reaction is typically allowed to proceed for 1-4 hours at room temperature.

-

Purification: The final bioconjugate is purified to remove the catalyst and any unreacted starting materials.

Caption: Workflow for the downstream click chemistry reaction.

Conclusion: Enabling Advanced Bioconjugation Strategies

Propargyl-PEG3-Tos stands as a powerful and versatile tool in the bioconjugation toolbox. Its well-defined mechanism of action, predicated on the efficient nucleophilic displacement of a tosylate leaving group, allows for the reliable introduction of a propargyl handle onto biomolecules. The integrated PEG spacer further enhances the desirable properties of the resulting conjugates. The subsequent availability of the terminal alkyne for click chemistry opens up a vast array of possibilities for the construction of complex and highly functional biotherapeutics, diagnostic agents, and research probes. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of Propargyl-PEG3-Tos in a variety of bioconjugation applications, empowering researchers to advance the frontiers of drug development and biomedical science.

References

-

Bioconjugation Protocols: Strategies and Methods. University of Southern California. Available at: [Link]

-

Synthesis of propargylic amines. Organic Chemistry Portal. Available at: [Link]

-

Methodology of stable peptide based on propargylated sulfonium. PMC - NIH. Available at: [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

Propargyl-PEG4-thiol (CAT#: ADC-L-202). Creative Biolabs. Available at: [Link]

-

Reactions of Thiols. Chemistry Steps. Available at: [Link]

Sources

Propargyl-PEG3-Tos: A Versatile Heterobifunctional Linker in Modern Biochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. Propargyl-PEG3-Tos has emerged as a powerful and versatile tool, offering a unique combination of functionalities that empower researchers to construct complex biomolecular architectures with precision and control. This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with the use of Propargyl-PEG3-Tos in biochemistry, aimed at professionals in research and drug development.

The Molecular Architecture and Strategic Advantage of Propargyl-PEG3-Tos

Propargyl-PEG3-Tos is a heterobifunctional linker, meaning it possesses two distinct reactive groups at opposing ends of a central spacer.[1][2] This design is intentional and affords a high degree of control over conjugation strategies. Let's dissect its three key components:

-

The Propargyl Group: This terminal alkyne functionality is the gateway to one of the most efficient and bioorthogonal reactions in chemical biology: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the formation of a stable triazole linkage with an azide-modified molecule, exhibiting high specificity and yield even in complex biological media.[3]

-

The Triethylene Glycol (PEG3) Spacer: The PEG spacer is crucial for imparting favorable physicochemical properties to the resulting conjugate.[4] Composed of three repeating ethylene glycol units, this hydrophilic chain enhances aqueous solubility, a critical factor when working with often hydrophobic biomolecules or small molecule drugs.[4] Furthermore, the PEG linker can reduce steric hindrance, improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, and minimize immunogenicity by shielding epitopes.[5]

-

The Tosyl (Tosyl) Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This reactivity allows for efficient conjugation to a wide range of nucleophiles commonly found in biomolecules, including primary amines (e.g., lysine residues in proteins), thiols (e.g., cysteine residues), and hydroxyl groups.

This trifecta of functionalities makes Propargyl-PEG3-Tos a highly adaptable linker for sequential or orthogonal conjugation strategies, where one end of the linker can be reacted while the other remains available for a subsequent, different chemical transformation.

Caption: Molecular components and dual reactivity of Propargyl-PEG3-Tos.

Core Applications in Biochemical Research and Drug Development

The unique architecture of Propargyl-PEG3-Tos lends itself to a variety of cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, Propargyl-PEG3-Tos can be used to link a cytotoxic payload to a monoclonal antibody. For instance, the tosyl group can react with a lysine residue on the antibody, and the propargyl group can then be used to attach an azide-modified drug via click chemistry.[3][6]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] Propargyl-PEG3-Tos can serve as the linker connecting the target protein-binding ligand to the E3 ligase ligand.[6]

-

Peptide and Protein Modification (PEGylation): The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of peptides and proteins.[5] Propargyl-PEG3-Tos facilitates site-specific PEGylation, enhancing stability and circulation half-life.

-

Surface Modification and Immobilization: Biomolecules can be tethered to surfaces for applications such as biosensors and microarrays. The tosyl group can react with a functionalized surface, leaving the propargyl group available for the immobilization of an azide-containing biomolecule.

Experimental Protocols: A Practical Guide

The successful application of Propargyl-PEG3-Tos hinges on robust and well-optimized experimental protocols. Below are detailed methodologies for its two primary modes of reactivity.

Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes the conjugation of Propargyl-PEG3-Tos to a molecule containing a primary amine, such as a protein or peptide.

Principle: The primary amine acts as a nucleophile, attacking the carbon atom adjacent to the tosylate, which is an excellent leaving group. A non-nucleophilic base is used to enhance the nucleophilicity of the amine and neutralize the p-toluenesulfonic acid byproduct.[7]

Materials:

-

Amine-containing molecule (e.g., protein in amine-free buffer like PBS)

-

Propargyl-PEG3-Tos

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

Non-nucleophilic base (e.g., Triethylamine - TEA or N,N-Diisopropylethylamine - DIPEA)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

-

Inert gas (Nitrogen or Argon)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC, or Dialysis)[][9]

Procedure:

-

Reagent Preparation:

-

Dissolve the amine-containing molecule in an appropriate anhydrous, amine-free solvent to a known concentration.

-

Prepare a stock solution of Propargyl-PEG3-Tos in the same solvent (e.g., 10-20 mM).

-

-

Reaction Setup:

-

In a reaction vessel, combine the solution of the amine-containing molecule with the Propargyl-PEG3-Tos stock solution. A molar excess of the linker (typically 5-20 fold) is recommended to ensure efficient conjugation.[10]

-

Add the non-nucleophilic base to the reaction mixture (e.g., TEA at a final concentration of 2-3 equivalents relative to the linker).

-

If the reactants are sensitive to oxidation, purge the reaction vessel with an inert gas.

-

-

Conjugation:

-

Incubate the reaction mixture at room temperature with gentle stirring or agitation.

-

Reaction times can vary from 12 to 24 hours, depending on the reactivity of the amine.[7]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) for small molecules or LC-MS for larger biomolecules.

-

-

Purification:

-

Upon completion, the reaction mixture will contain the desired conjugate, unreacted linker, and byproducts.

-

Purify the conjugate using a suitable method. For proteins and peptides, SEC (gel filtration) is effective at removing excess low-molecular-weight reagents.[][11] Dialysis can also be employed for the same purpose.[11]

-

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

| Parameter | Recommended Range | Rationale |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents favor SN2 reactions.[12] |

| Linker Molar Excess | 5-20 fold | Drives the reaction towards completion.[10] |

| Base | TEA or DIPEA | Acts as a proton scavenger without competing as a nucleophile.[7] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without degrading sensitive biomolecules. |

| Reaction Time | 12-24 hours | Allows for sufficient reaction completion.[7] |

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between a propargyl-functionalized molecule (prepared as in 3.1) and an azide-containing molecule.

Principle: The Cu(I) catalyst activates the terminal alkyne of the propargyl group, which then undergoes a [3+2] cycloaddition with the azide to form a stable triazole ring. The Cu(I) is typically generated in situ from a Cu(II) salt and a reducing agent.[6]

Caption: General experimental workflow for a CuAAC "click" reaction.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[13]

-

Sodium ascorbate stock solution (e.g., 300 mM in deionized water, freshly prepared)[13]

-

Copper-chelating ligand (optional, but recommended for biomolecules, e.g., THPTA or TBTA) stock solution (e.g., 100 mM in deionized water)[13]

-

Purification system (e.g., SEC, IEX, HIC, or RP-HPLC)[][14]

Procedure:

-

Reagent Preparation:

-

Dissolve the propargyl- and azide-containing molecules in the reaction buffer to their desired concentrations.

-

Prepare a fresh solution of sodium ascorbate immediately before use.[13]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl- and azide-containing molecules. Typically, a slight molar excess (1.1 to 1.5 equivalents) of one reactant is used.

-

If using a ligand, premix the CuSO₄ and ligand solutions in a separate tube before adding to the main reaction mixture.[15]

-

Add the CuSO₄ (or CuSO₄/ligand premix) to the reaction mixture.

-

-

Reaction Initiation and Incubation:

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a copper-chelating agent like EDTA to sequester the copper catalyst.

-

-

Purification:

-

Purify the resulting conjugate to remove excess reagents and catalyst components. The choice of purification method depends on the nature of the conjugate.

-

Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller unreacted molecules.[9]

-

Ion-Exchange Chromatography (IEX): Can separate molecules based on charge, which may be altered by conjugation.[]

-

Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.[9]

-

Reverse-Phase HPLC (RP-HPLC): Often used for purifying peptides and smaller proteins.[]

-

-

Table 2: Typical Reagent Concentrations for CuAAC

| Reagent | Final Concentration | Role |

| Biomolecule-Alkyne | 25 - 250 µM | Reactant |

| Azide-Molecule | 1.1 - 1.5 molar equivalents | Reactant |

| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Catalyst precursor |

| Sodium Ascorbate | 1 - 5 mM | Reducing agent (generates Cu(I))[13] |

| Ligand (e.g., THPTA) | 0.5 - 2 mM | Protects biomolecules and stabilizes Cu(I)[13] |

Conclusion: A Key Enabler in Bioconjugate Chemistry

Propargyl-PEG3-Tos stands out as a remarkably versatile and enabling tool for biochemists and drug development professionals. Its well-defined, heterobifunctional nature provides a logical and controllable platform for the synthesis of complex, next-generation biomaterials, therapeutics, and diagnostics. By understanding the principles behind its dual reactivity and employing robust, optimized protocols, researchers can fully leverage the power of Propargyl-PEG3-Tos to advance their scientific objectives.

References

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. Available from: [Link]

-

Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available from: [Link]

-

Best purification method of a PEGylated peptide? ResearchGate. Available from: [Link]

-

Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available from: [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available from: [Link]

-

Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG? ResearchGate. Available from: [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI. Available from: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]

-

Reaction pathways in the synthesis of a PEG-Br; b PEG-N3; c PECH-propargyl. ResearchGate. Available from: [Link]

-

Propargyl-PEG3-Tos. CD Bioparticles. Available from: [Link]

Sources

- 1. Propargyl-PEG3-Tos, 1119249-30-7 | BroadPharm [broadpharm.com]

- 2. Propargyl-PEG3-Tos - CD Bioparticles [cd-bioparticles.net]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG3-Tos: A Comprehensive Technical Guide to Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propargyl-PEG3-Tos is a heterobifunctional linker integral to bioconjugation, chemical biology, and drug development. Its utility is fundamentally linked to its solubility characteristics in both organic and aqueous environments, which dictates its handling, reactivity, and the efficiency of conjugation reactions. This in-depth technical guide provides a comprehensive analysis of the solubility of Propargyl-PEG3-Tos in Dimethyl Sulfoxide (DMSO) and common aqueous buffers. This document moves beyond a simple data sheet, offering insights into the physicochemical principles governing its solubility, detailed protocols for empirical determination, and practical guidance for its use in research and development.

Introduction: The Molecular Architecture and Functional Significance of Propargyl-PEG3-Tos

Propargyl-PEG3-Tos is a molecule designed with distinct functional domains: a propargyl group, a tri-ethylene glycol (PEG3) spacer, and a tosylate (Tos) group. Each component contributes to its overall chemical personality and utility.

-

The Propargyl Group: This terminal alkyne is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-modified molecules.[1][2]

-

The PEG3 Spacer: The short polyethylene glycol chain is central to the molecule's solubility profile. As a hydrophilic polymer, PEG enhances aqueous solubility, a critical feature for biological applications.[1][2][3] The PEG spacer can also improve the pharmacokinetic properties of conjugated molecules by increasing their hydrodynamic volume.

-

The Tosylate Group: The tosyl group is an excellent leaving group, rendering the terminal carbon of the PEG chain susceptible to nucleophilic attack.[4] This functionality allows for conjugation to nucleophiles such as amines and thiols.

Understanding the interplay of these groups is crucial for predicting and manipulating the solubility of Propargyl-PEG3-Tos in various solvent systems.

Caption: Molecular components and their associated functional properties of Propargyl-PEG3-Tos.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent widely used in chemistry and biology for its ability to dissolve a broad range of polar and nonpolar compounds.

Qualitative and Expected Quantitative Solubility

Propargyl-PEG3-Tos is expected to exhibit high solubility in DMSO. Structurally similar propargyl-PEG compounds are reported to be soluble in DMSO.[5][6] For instance, a related compound, Aminooxy-PEG3-propargyl, has a reported solubility of ≥ 250 mg/mL in DMSO. While this provides a useful benchmark, the presence of the tosyl group in Propargyl-PEG3-Tos may slightly alter this value.

Table 1: Predicted and Analogous Solubility in DMSO

| Compound | Solvent | Predicted/Reported Solubility | Molarity (approx.) |

| Propargyl-PEG3-Tos | DMSO | High | - |

| Aminooxy-PEG3-propargyl | DMSO | ≥ 250 mg/mL | 1230.07 mM |

| Propargyl-PEG3-NHS ester | DMSO | Soluble | - |

| Propargyl-PEG3-amine | DMSO | Soluble | - |

Causality Behind High DMSO Solubility

The high solubility of Propargyl-PEG3-Tos in DMSO can be attributed to the following factors:

-

Polarity Match: Both DMSO and Propargyl-PEG3-Tos are polar molecules. The sulfoxide group in DMSO is a strong hydrogen bond acceptor, and the ether oxygens in the PEG chain of Propargyl-PEG3-Tos can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: Strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar groups of Propargyl-PEG3-Tos (ether linkages, tosyl group) contribute significantly to the solvation process.

Step-by-Step Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol provides a standardized method for preparing a high-concentration stock solution of Propargyl-PEG3-Tos in DMSO, a common first step in many experimental workflows.

Materials:

-

Propargyl-PEG3-Tos (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Weighing: Accurately weigh the desired amount of Propargyl-PEG3-Tos in a suitable vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. It is recommended to add the solvent incrementally.

-

Dissolution: Vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to expedite dissolution, but care should be taken to avoid degradation.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the hygroscopic DMSO.

Solubility in Aqueous Buffers

The solubility of Propargyl-PEG3-Tos in aqueous buffers is a critical parameter for its application in biological systems. The hydrophilic PEG3 spacer is the primary determinant of its water solubility.[1][2]

Factors Influencing Aqueous Solubility

The aqueous solubility of Propargyl-PEG3-Tos is not a fixed value but is influenced by several factors:

-

pH: While Propargyl-PEG3-Tos does not have readily ionizable groups, the stability of the tosyl group can be pH-dependent. At extreme pH values, hydrolysis of the tosylate ester can occur, affecting the integrity of the molecule.

-

Ionic Strength: The presence of salts in the buffer can impact solubility. The "salting-in" or "salting-out" effect can occur depending on the nature and concentration of the ions.

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

-

Buffer Composition: The specific components of the buffer can interact with Propargyl-PEG3-Tos, influencing its solubility. It is crucial to test solubility in the specific buffer that will be used for the downstream application.

Qualitative and Inferred Aqueous Solubility

Based on its structure, Propargyl-PEG3-Tos is expected to be soluble in common aqueous buffers such as Phosphate-Buffered Saline (PBS). The three ethylene glycol units provide significant hydrophilicity. However, the propargyl and tosyl groups are more hydrophobic, which may limit its solubility at very high concentrations compared to a PEG molecule of similar molecular weight without these end groups.

Table 2: Predicted Qualitative Solubility in Common Aqueous Buffers

| Buffer System | Predicted Solubility | Rationale |

| Phosphate-Buffered Saline (PBS) | Soluble | The hydrophilic PEG chain is expected to dominate the molecule's properties, conferring aqueous solubility. |

| TRIS Buffer | Soluble | Similar to PBS, good solubility is expected. |

| HEPES Buffer | Soluble | Expected to be soluble due to the polar nature of the buffer and the PEG spacer. |

Experimental Determination of Solubility

For precise and reliable experimental work, it is highly recommended to empirically determine the solubility of Propargyl-PEG3-Tos under the specific conditions of your assay. Two common methods are the kinetic and thermodynamic solubility assays.[7][8][9]

Kinetic Solubility Assay Protocol

The kinetic solubility assay is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10]

Caption: Workflow for the experimental determination of kinetic solubility.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Propargyl-PEG3-Tos in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with shaking.[7]

-

Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or turbidimetry.[8] Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by LC-MS or UV-Vis spectroscopy.[7]

Thermodynamic (Equilibrium) Solubility Assay Protocol

The thermodynamic solubility assay measures the solubility of a compound at equilibrium and is considered the "gold standard" for solubility determination.[11]

Procedure:

-

Sample Preparation: Add an excess amount of solid Propargyl-PEG3-Tos to a vial containing a known volume of the aqueous buffer of interest.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid should be visually confirmed.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of Propargyl-PEG3-Tos in the clear supernatant using a suitable analytical method such as LC-MS or a validated HPLC method.

Conclusion and Recommendations

Propargyl-PEG3-Tos is a versatile linker with favorable solubility characteristics for a wide range of applications in bioconjugation and drug delivery. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while the hydrophilic PEG3 spacer ensures its solubility in aqueous buffers, which is essential for biological applications.

For researchers and drug development professionals, it is imperative to recognize that solubility is not an absolute value but is dependent on the specific experimental conditions. Therefore, while the information provided in this guide serves as a strong foundation, empirical determination of solubility in the relevant solvent and buffer systems is strongly recommended for achieving reproducible and reliable results. The provided protocols offer a robust framework for these determinations.

References

- 1. Propargyl-PEG3-Tos, 1119249-30-7 | BroadPharm [broadpharm.com]

- 2. Propargyl-PEG3-Tos - CD Bioparticles [cd-bioparticles.net]

- 3. Propargyl-PEG3-Tos-西安齐岳生物 [0qy.com]

- 4. benchchem.com [benchchem.com]

- 5. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

The Pivotal Role of the PEG3 Spacer in Propargyl-PEG3-Tos: A Technical Guide for Advanced Bioconjugation

An In-depth Technical Guide:

Introduction

In the landscape of modern drug discovery and chemical biology, heterobifunctional linkers are indispensable tools for constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Propargyl-PEG3-Tos is a premier example of such a linker, engineered for sequential and site-specific bioconjugation. While the terminal propargyl and tosyl groups provide the reactive handles, the true modulator of the molecule's performance is the central three-unit polyethylene glycol (PEG) spacer.

This technical guide provides an in-depth analysis of the Propargyl-PEG3-Tos linker, with a core focus on the multifaceted role of the PEG3 spacer. We will dissect the molecule's architecture, explore the physicochemical and biological implications of the PEG3 moiety, and provide field-proven experimental protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker for next-generation therapeutics and research tools.

Section 1: Molecular Architecture of Propargyl-PEG3-Tos

Propargyl-PEG3-Tos is a precisely designed molecule with three distinct functional domains. Understanding the role of each component is critical to appreciating the synergy that makes this linker so effective.

Caption: PROTAC mechanism facilitated by a flexible linker.

Modulating Pharmacokinetics and Cell Permeability

The process of attaching PEG chains, known as PEGylation, is a proven strategy to improve the pharmacokinetic profiles of therapeutics. [1]Even a short PEG3 spacer can contribute to this effect by:

-

Increasing Hydrodynamic Size: Shielding the molecule from rapid renal clearance. [2]* Protecting from Proteolysis: Masking the bioconjugate from enzymatic degradation. [1] While PEG is hydrophilic, its impact on cell permeability is nuanced. The flexible nature of PEG can allow the molecule to adopt folded conformations that shield its polar surface area, which can paradoxically improve passive diffusion across cell membranes—a critical factor for PROTACs targeting intracellular proteins. [3][4]

Section 3: Applications and Experimental Protocols

The dual-reactivity of Propargyl-PEG3-Tos makes it ideal for a two-step conjugation strategy. A common application is the labeling of a protein of interest (POI) first via a nucleophilic residue, followed by the "clicking" on of a reporter molecule, drug, or other functional moiety.

Protocol: Two-Step Labeling of a Cysteine-Containing Peptide

This protocol details the attachment of Propargyl-PEG3-Tos to a peptide via a cysteine residue, followed by the CuAAC conjugation of an azide-functionalized fluorescent dye.

Step 1: Conjugation of Propargyl-PEG3-Tos to the Peptide (Thiol Alkylation)

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, pre-treat with a reducing agent like TCEP and subsequently remove it via a desalting column.

-

Linker Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of Propargyl-PEG3-Tos in a compatible organic solvent (e.g., DMSO or DMF).

-

Conjugation Reaction: Add the Propargyl-PEG3-Tos stock solution to the peptide solution.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. [2]5. Purification: Remove unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for click chemistry (e.g., PBS, pH 7.4).

Step 2: Fluorescent Dye Conjugation (Click Chemistry)

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water. [1] * Prepare a 250 mM stock solution of a copper ligand like THPTA in deionized water. [1] * Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water. [1] * Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.

-

-

Reaction Setup:

-

To the purified propargyl-peptide from Step 1, add a 3-5 molar excess of the azide-dye. [5] * Prepare a catalyst premix by combining the CuSO₄ and THPTA ligand stocks in a 1:5 molar ratio. [6][1] * Add the catalyst premix to the peptide mixture to a final copper concentration of 100-250 µM. [5]3. Initiation: Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 2.5-5 mM. [6][1]4. Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. [6][1]5. Final Purification: Purify the final fluorescently labeled peptide conjugate using RP-HPLC or size-exclusion chromatography to remove excess reagents.

-

Caption: Experimental workflow for two-step peptide labeling.

Section 4: Data-Driven Insights and Optimization

The choice of linker is a critical parameter that must be empirically optimized for each specific application. While Propargyl-PEG3-Tos is a versatile starting point, its performance should be benchmarked against alternatives. In PROTAC design, for instance, comparing PEG-based linkers to simple alkyl chains can reveal important structure-activity relationships.

Table 1: Representative Data Comparing PEG vs. Alkyl Linkers in PROTACs

| Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Key Insight |

| BRD4 | CRBN | PEG3 | 15 | >90 | The hydrophilicity and flexibility of the PEG linker likely promote a stable ternary complex, leading to potent degradation. [4][7] |

| BRD4 | CRBN | C3 Alkyl | 150 | 75 | A shorter, more hydrophobic alkyl linker may be less optimal for ternary complex geometry, resulting in lower potency and efficacy. [4] |

| AR | VHL | PEG4 | 5 | >95 | Enhanced solubility and optimal spacing from the PEG linker contribute to superior degradation efficiency. [8][9] |

| AR | VHL | C4 Alkyl | 45 | 80 | The increased hydrophobicity of the alkyl linker may decrease solubility and lead to less favorable pharmacokinetics. [4][8] |

Note: Data is representative and compiled from principles discussed in cited literature. Actual values are system-dependent. [4][7][8][9]The effectiveness of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). [10]

Conclusion

Propargyl-PEG3-Tos is a powerful and intelligently designed heterobifunctional linker. While its terminal reactive groups enable robust conjugation chemistries, its central PEG3 spacer is the critical determinant of its utility in biological systems. The PEG3 moiety enhances aqueous solubility, provides biocompatibility, and offers the requisite flexibility and spacing to facilitate complex biological events like PROTAC-mediated protein degradation. By understanding the fundamental contributions of this spacer, researchers can make more informed decisions in the design and synthesis of advanced bioconjugates, accelerating the development of novel therapeutics and powerful research probes.

References

- The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjug

- The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. Benchchem.

- Head-to-Head Comparison: Acid-PEG3-C2-Boc vs.

- The Tosyl Group: A Catalyst for Innovation in PEG Linker Activation for Advanced Bioconjug

- The Pivotal Role of the 16-Unit PEG Spacer in PROTAC Design: A Technical Guide. Benchchem.

- Overview of PEG Linkers. ChemPep.

- PROTAC PEG Linkers. JenKem Technology USA.

- A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degrad

- PEG Linkers And Their Applications In Different Fields. MolecularCloud.

- Wh

- PEG Linkers in Antibody-Drug Conjug

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Linkers in PROTACs. Precise PEG.

- In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm.

- Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc. Benchchem.

- Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study.

- Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study. PubMed.

- The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. NIH.

- Propargyl-PEG3-Tos. BroadPharm.

- A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Benchchem.

- Tosyl group. Wikipedia.

- The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide. Benchchem.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- Propargyl-PEG3-Tos. CD Bioparticles.

- Characteristic roadmap of linker governs the r

- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

- Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific.

- Tosylates And Mesyl

- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.

- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.

- An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-Br in Bioconjug

- A Step-by-Step Guide to Bioconjugation with PEG Reagents: Applic

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-Tos

Introduction: The Versatility of Propargyl-PEG3-Tos in Modern Bioconjugation

Propargyl-PEG3-Tos is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. This molecule incorporates three key chemical motifs: a terminal propargyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a tosylate leaving group. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with azide-containing molecules.[1] The PEG3 spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugate.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various moieties.[1] This unique combination of features makes Propargyl-PEG3-Tos a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-Tos, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Synthesis of Propargyl-PEG3-Tos: A Step-by-Step Guide

The synthesis of Propargyl-PEG3-Tos is typically achieved through the tosylation of its precursor, Propargyl-PEG3-alcohol (also known as triethylene glycol monopropargyl ether). This reaction involves the conversion of the terminal hydroxyl group of the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Reaction Mechanism and Rationale

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[2][3] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The choice of an organic base over an inorganic one is crucial to maintain a homogeneous reaction mixture in common organic solvents like dichloromethane (DCM). The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the tosyl chloride and minimize side reactions.

Caption: Experimental workflow for the synthesis and purification of Propargyl-PEG3-Tos.

Experimental Protocol

Materials:

-

Propargyl-PEG3-alcohol (MW: 144.17 g/mol )[4]

-

p-Toluenesulfonyl chloride (TsCl) (MW: 190.65 g/mol )

-

Pyridine (anhydrous) or Triethylamine (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (230-400 mesh)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Propargyl-PEG3-alcohol (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of alcohol).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and TsCl: To the stirred solution, add anhydrous pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product spot should have a higher Rf value than the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Propargyl-PEG3-Tos as an oil or waxy solid.

Purification of Propargyl-PEG3-Tos

The purification of Propargyl-PEG3-Tos is critical to remove unreacted starting materials, excess reagents, and byproducts. Due to the polar nature of the PEG chain, column chromatography on silica gel is the most common and effective method.

Challenges and Considerations in PEG Compound Purification

PEGylated compounds can be challenging to purify by silica gel chromatography due to their tendency to streak, leading to poor separation.[5] This can be mitigated by careful selection of the eluent system and gradient. Some researchers have reported better separation of PEG-containing compounds using a solvent system of ethanol/isopropanol in chloroform or dichloromethane, as opposed to methanol-based systems.[5]

Column Chromatography Protocol

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product for effective separation.

-

Sample Loading: Dissolve the crude Propargyl-PEG3-Tos in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is carefully loaded onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% DCM and gradually increase the percentage of a more polar solvent like ethyl acetate or methanol. For example:

-

DCM (100%) to elute non-polar impurities.

-

A gradient of 0-10% methanol in DCM.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Propargyl-PEG3-Tos.

Characterization and Data

The identity and purity of the synthesized Propargyl-PEG3-Tos should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Typical Value | Method of Analysis |

| Yield | 70-90% | Gravimetric |

| Purity | >95% | HPLC, NMR |

| Appearance | Colorless to pale yellow oil | Visual |

| Molecular Weight | 298.35 g/mol | MS |

Representative Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.18 (t, 2H, -CH₂-OTs), 4.15 (d, 2H, -O-CH₂-C≡CH), 3.70-3.60 (m, 8H, PEG -CH₂-), 2.45 (s, 3H, Ar-CH₃), 2.42 (t, 1H, -C≡CH).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 144.8, 133.0, 129.8, 127.9, 79.1, 74.8, 70.6, 70.3, 69.2, 68.9, 58.6, 21.6.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₈O₅S [M+Na]⁺: 321.08, found 321.1.

Conclusion

The synthesis and purification of Propargyl-PEG3-Tos, while requiring careful execution, is a reproducible process that yields a highly valuable reagent for advanced applications in drug development and bioconjugation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently produce and purify this versatile linker, ensuring the quality and consistency required for downstream applications.

References

-

CD Bioparticles. (n.d.). Propargyl-PEG3-Tos. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Jia, H., et al. (2018). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

American Chemical Society. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cya. Retrieved from [Link]

-

Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

-

Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). Retrieved from [Link]

Sources

- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

Reactivity of the tosyl group in Propargyl-PEG3-Tos

An In-Depth Technical Guide to the Reactivity of the Tosyl Group in Propargyl-PEG3-Tos

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

Propargyl-PEG3-Tos is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a terminal propargyl group, a hydrophilic tri-ethylene glycol (PEG3) spacer, and a terminal tosyl group, offers a versatile platform for the precise assembly of complex molecular constructs. This guide provides an in-depth technical analysis of the core reactivity of this molecule, focusing specifically on the role and chemical behavior of the p-toluenesulfonyl (tosyl) group. We will explore the fundamental principles that establish the tosyl group as a premier leaving group, detail the mechanism of its displacement via nucleophilic substitution, discuss the critical factors that modulate this reactivity, and provide field-proven experimental protocols for its application.

Introduction: The Molecular Architecture and Utility of Propargyl-PEG3-Tos

In the sophisticated landscape of drug development and chemical biology, linkers are the crucial architects that connect distinct molecular entities to create novel functional constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][] Propargyl-PEG3-Tos is a quintessential example of a modern heterobifunctional linker, designed with three distinct components, each serving a strategic purpose:

-

The Propargyl Group (Alkyne): This terminal alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[4][5][6] This allows for the highly efficient and specific covalent linkage to molecules bearing an azide group, forming a stable triazole ring.[7][8]

-

The PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and any molecule it is attached to.[9][10] This property is paramount for biological applications, preventing aggregation and improving the pharmacokinetic profile of the final conjugate.[10]

-

The Tosyl Group (Tosylate): The p-toluenesulfonyl group is the primary focus of this guide. It is not intended to be a permanent part of the final molecule but rather serves as an exceptional activating group. It transforms the otherwise unreactive terminal hydroxyl of a PEG chain into a highly reactive site for nucleophilic substitution.[11][12]

This guide will dissect the chemistry that makes the tosyl group such a powerful tool for chemical synthesis and bioconjugation.

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The efficacy of Propargyl-PEG3-Tos in conjugation chemistry is fundamentally driven by the superb leaving group ability of the tosylate moiety.[13] A "leaving group" is an atom or group of atoms that detaches from a molecule during a chemical reaction, taking a pair of electrons with it. The stability of the leaving group after it has detached is the primary determinant of its effectiveness.

Hydroxyl groups (-OH), common termini of PEG chains, are notoriously poor leaving groups because their departure would form the hydroxide ion (OH⁻), which is a strong base and therefore energetically unfavorable.[14][15] The tosyl group elegantly circumvents this issue. By reacting the parent alcohol (Propargyl-PEG3-OH) with p-toluenesulfonyl chloride (TsCl), a tosylate ester is formed.[14][16]

The exceptional leaving group ability of the tosylate anion (TsO⁻) is attributed to two key electronic factors:

-

Resonance Stabilization: Upon cleavage of the carbon-oxygen bond, the negative charge on the oxygen atom is not localized. Instead, it is delocalized across the entire sulfonyl group (-SO₃) through resonance. This distribution of the negative charge over three electronegative oxygen atoms dramatically stabilizes the resulting anion.[15][17][18][19]

-

Weak Basicity: As a direct consequence of its high stability, the tosylate anion is a very weak base. It is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). A fundamental principle of organic chemistry dictates that weak bases are excellent leaving groups.[14][15]

This transformation of a poor leaving group (-OH) into an excellent one (-OTs) is the cornerstone of the reactivity of Propargyl-PEG3-Tos.[12]

Reaction Mechanism: The Sɴ2 Pathway

The displacement of the tosyl group from Propargyl-PEG3-Tos proceeds via a Substitution, Nucleophilic, Bimolecular (Sɴ2) mechanism.[15][20] This pathway is characteristic for primary alkyl substrates and is a concerted, single-step process.

The key features of the Sɴ2 reaction are:

-

Nucleophilic Attack: An electron-rich nucleophile (e.g., an amine, thiol, or azide) attacks the electrophilic carbon atom that is directly bonded to the tosylate group. The attack occurs from the side opposite to the leaving group, often referred to as "backside attack."[16][20]

-

Transition State: A high-energy, pentacoordinate transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the central carbon atom.[15]

-

Displacement and Inversion: The carbon-oxygen bond of the tosylate ester breaks, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom. A notable consequence of this mechanism is the inversion of stereochemistry at the carbon center, although for the achiral PEG chain, this is not a practical concern.[14][20]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Propargyl-PEG3-Tos, 1119249-30-7 | BroadPharm [broadpharm.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. Propargyl-PEG3-Tos-西安齐岳生物 [0qy.com]

- 8. benchchem.com [benchchem.com]

- 9. Propargyl-PEG3-Tos - CD Bioparticles [cd-bioparticles.net]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PEG Tosylate | BroadPharm [broadpharm.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]

- 18. aklectures.com [aklectures.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on Propargyl-PEG3-Tos for Beginners in Click Chemistry

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation and molecular modification, the selection of appropriate chemical tools is paramount. Among the revolutionary techniques in modern chemistry, "click chemistry" stands out for its efficiency, reliability, and broad applicability.[1] This guide provides a comprehensive exploration of a key reagent in this field: Propargyl-PEG3-Tos. We will delve into its structure, function, and practical application, particularly within the context of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential click reaction.

Part 1: Deconstructing Propargyl-PEG3-Tos: A Multifunctional Tool

Propargyl-PEG3-Tos is a heterobifunctional linker, meaning it possesses two different reactive groups, enabling the connection of two distinct molecular entities.[2][3] Its structure can be broken down into three key components, each serving a specific and crucial purpose.

-

The Propargyl Group: The "Click" Handle: The propargyl group, a terminal alkyne (-CH₂C≡CH), is the reactive moiety that participates in the CuAAC reaction.[4] Its presence allows for the highly specific and efficient formation of a stable triazole ring when reacted with an azide-functionalized molecule.[2][5] This reaction is the cornerstone of many bioconjugation strategies due to its high yield and specificity.[5]

-